8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a dimethylamino group, a methyl group, and a methylallyl group attached to a purine core. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkylating agents under controlled conditions. The reaction may involve the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methylallyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Uniqueness
8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-(dimethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-7(2)6-17-8-9(13-11(17)15(3)4)16(5)12(19)14-10(8)18/h1,6H2,2-5H3,(H,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYMPIMZZGLMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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